molecular formula C17H25N3O4 B12251935 N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12251935
M. Wt: 335.4 g/mol
InChI Key: DPPFFAUPJAZTKK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a furan ring, a piperidine ring, and a morpholine ring

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C17H25N3O4/c21-16(18-11-14-5-4-9-23-14)13-19-8-10-24-15(12-19)17(22)20-6-2-1-3-7-20/h4-5,9,15H,1-3,6-8,10-13H2,(H,18,21)

InChI Key

DPPFFAUPJAZTKK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized through the cyclization of appropriate precursors. The piperidine and morpholine rings are then introduced through nucleophilic substitution reactions. The final step involves the acylation of the morpholine ring with the piperidine-1-carbonyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the piperidine and morpholine rings can modulate the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combination of three distinct rings (furan, piperidine, and morpholine), which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

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